4-(Difluoromethyl)benzo[d]isothiazole
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Overview
Description
4-(Difluoromethyl)benzo[d]isothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure This compound is part of the isothiazole family, which is known for its significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)benzo[d]isothiazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors containing sulfur and nitrogen atoms. For instance, the reaction of a difluoromethyl-substituted aromatic compound with a sulfur-containing reagent under controlled conditions can yield the desired isothiazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)benzo[d]isothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to more reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-(Difluoromethyl)benzo[d]isothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)benzo[d]isothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isothiazole: Lacks the difluoromethyl group, resulting in different reactivity and applications.
4-Methylbenzo[d]isothiazole: Contains a methyl group instead of a difluoromethyl group, leading to variations in chemical behavior.
4-Chlorobenzo[d]isothiazole:
Uniqueness
4-(Difluoromethyl)benzo[d]isothiazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H4F3NS |
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Molecular Weight |
203.19 g/mol |
IUPAC Name |
6-(trifluoromethyl)-1,2-benzothiazole |
InChI |
InChI=1S/C8H4F3NS/c9-8(10,11)6-2-1-5-4-12-13-7(5)3-6/h1-4H |
InChI Key |
BXONFLXFPXPTCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)SN=C2 |
Origin of Product |
United States |
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